molecular formula C24H29N5O3 B15087212 N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15087212
M. Wt: 435.5 g/mol
InChI Key: JAWFDSCRJHXQBB-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core with multiple functional groups. Its unique architecture includes a triazatricyclo framework, an oxolane (tetrahydrofuran) substituent, and a cyclohexyl carboxamide moiety. This compound’s synthesis and characterization likely involve advanced crystallographic tools such as SHELX or SIR97 for structure determination and refinement .

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H29N5O3/c1-15-7-5-11-28-21(15)27-22-19(24(28)31)13-18(23(30)26-16-8-3-2-4-9-16)20(25)29(22)14-17-10-6-12-32-17/h5,7,11,13,16-17,25H,2-4,6,8-10,12,14H2,1H3,(H,26,30)

InChI Key

JAWFDSCRJHXQBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NC5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various functional groups. Common synthetic routes may involve the use of cyclohexylamine, methylation agents, and oxolan-2-ylmethyl derivatives under controlled reaction conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and efficiency. This could include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include spirocyclic and polycyclic heterocycles synthesized via reactions involving benzothiazol-2-ylamine derivatives and oxa-spiro intermediates. For example, compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share similar motifs, such as fused heterocyclic rings and substituents like benzothiazole and oxolane groups. However, the target compound distinguishes itself through its tricyclic core and the integration of a triazatricyclo system, which enhances rigidity and may influence binding affinity in biological systems .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, analogues with benzothiazole and carboxamide groups exhibit distinct UV-Vis absorption profiles (e.g., λmax ~300–350 nm) due to π→π* transitions in aromatic systems. Infrared spectra of similar compounds show characteristic peaks for amide C=O (1650–1700 cm⁻¹) and imino C=N (1600–1640 cm⁻¹) groups . The oxolane substituent in the target compound may enhance solubility compared to non-polar analogues, as observed in other tetrahydrofuran-derived molecules .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Potential Applications Reference
N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-... Triazatricyclo[8.4.0.03,8] Oxolane, cyclohexyl carboxamide Medicinal chemistry
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazole, dimethylamino phenyl Organic synthesis
N-(3,4-dichlorophenyl) propanamide (propanil) Linear aliphatic chain Dichlorophenyl, propanamide Herbicide

Table 2: Key Spectroscopic Features of Analogues

Functional Group IR Range (cm⁻¹) UV-Vis λmax (nm) Reference
Amide C=O 1650–1700 N/A
Imino C=N 1600–1640 300–350
Benzothiazole C-S 650–750 N/A

Research Findings and Limitations

  • Crystallographic Tools : The structural elucidation of such complex molecules relies heavily on software like SHELX and SIR97, which are widely used for small-molecule refinement .
  • Synthetic Challenges : The multi-step synthesis required for the triazatricyclo system may result in low yields, a common issue in polycyclic heterocycle synthesis .
  • Data Gaps: No direct biological or toxicity data are available for the target compound.

Biological Activity

N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmaceutical development .

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. Its structure includes:

  • A triazatricyclo framework
  • An imino group
  • A carboxamide functionality
  • An oxolan ring , which enhances solubility and stability

These features contribute to its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₃
Molecular Weight345.40 g/mol
Key Functional GroupsImino, Carboxamide

Anticancer Properties

Preliminary studies suggest that N-cyclohexyl-6-imino-11-methyl-2-oxo has notable anticancer properties . Research indicates that it may inhibit pathways involved in cell proliferation and survival. For instance, a study highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-468) using MTT assays, which revealed significant antiproliferative activity .

The mechanism of action is believed to involve binding to specific molecular targets such as enzymes or receptors, disrupting normal cellular functions. Molecular docking simulations have shown that similar compounds can bind to the active sites of critical enzymes like topoisomerase I (TOPO I) , which is essential for DNA replication and repair .

Antimicrobial Activity

In addition to anticancer effects, there are indications that this compound exhibits antimicrobial properties . Its ability to interact with various biological targets suggests potential applications in treating infections caused by resistant pathogens.

Study on Antitumor Activity

A study conducted on a series of triazatricyclic compounds showed that select derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds similar to N-cyclohexyl-6-imino were identified as promising candidates for further investigation due to their multitarget therapeutic potential .

Table: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Notes
Compound AMCF-710High cytotoxicity
Compound BMDA-MB-46815Moderate cytotoxicity
N-cyclohexyl compoundMCF-7 & MDA-MB-46812Notable inhibition observed

Mechanistic Studies

Further mechanistic studies are required to elucidate the exact biological mechanisms through which N-cyclohexyl compounds exert their effects. These studies often involve:

  • Cell Viability Assays : To measure the effect on cell growth.
  • Molecular Docking : To predict binding interactions with target proteins.
  • In Vivo Studies : To assess the therapeutic efficacy in animal models.

Q & A

Q. How can researchers ethically justify novel methodological deviations in studies?

  • Methodology : Align deviations with established frameworks (e.g., ’s theory-linked inquiry). Pre-register experimental designs on platforms like Open Science Framework to preempt bias. Justify deviations via pilot studies showing enhanced sensitivity or reduced artifact risk .

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